2-(3,5-Difluorophenyl)-2-methylpropanal
Description
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10F2O/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
InChI Key |
NJWZZFXVFASZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-2-methylpropanal typically involves the reaction of 3,5-difluorobenzaldehyde with isobutyraldehyde under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, to facilitate the aldol condensation reaction. The reaction is carried out in an organic solvent, such as ethanol, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3,5-Difluorophenyl)-2-methylpropanal may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(3,5-Difluorophenyl)-2-methylpropanoic acid.
Reduction: 2-(3,5-Difluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-Difluorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,5-Difluorophenyl)-2-methylpropanal exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(3,5-Difluorophenyl)-2-methylpropanal with key analogs identified in the evidence, focusing on molecular features, physicochemical properties, and applications:
Structural and Functional Differences
- Aldehyde vs. Amine Groups : Unlike amine-containing analogs (e.g., TRANS-2-(3,5-Difluorophenyl)cyclopropan-1-amine), 2-(3,5-Difluorophenyl)-2-methylpropanal’s aldehyde group enhances its reactivity in nucleophilic additions, making it suitable for synthesizing imines or Schiff bases .
Physicochemical Properties
- Lipophilicity : Fluorine substitution increases lipophilicity (logP ~2.5 estimated for 2-(3,5-Difluorophenyl)-2-methylpropanal), comparable to lenacapavir’s fluorinated components but lower than amine hydrochlorides (e.g., 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine HCl, logP ~1.8) due to ionizable groups .
- Solubility : The aldehyde group may reduce aqueous solubility compared to hydroxylated analogs (e.g., 3-Hydroxy-2,2-dimethylpropanal), which has higher polarity .
Research Findings and Gaps
- Toxicity Data: Limited information exists on aldehyde-specific hazards, though 3-Hydroxy-2,2-dimethylpropanal’s safety profile suggests moderate toxicity requiring controlled handling .
- Biological Activity : Further studies are needed to validate the hypothesized antiviral or CNS applications inferred from structural parallels to patented compounds .
Biological Activity
2-(3,5-Difluorophenyl)-2-methylpropanal is a synthetic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound 2-(3,5-Difluorophenyl)-2-methylpropanal is characterized by its unique fluorinated phenyl group, which enhances its chemical reactivity and biological interactions. The presence of fluorine atoms is known to influence the compound's lipophilicity and binding affinity to biological targets.
Antimicrobial Activity
Research indicates that 2-(3,5-Difluorophenyl)-2-methylpropanal exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition of growth in Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be further developed as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer potential of 2-(3,5-Difluorophenyl)-2-methylpropanal has been explored through various in vitro studies. The compound was tested against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |
| A549 | 22.1 | Inhibition of cell proliferation |
| PC-3 | 18.6 | Cell cycle arrest at G1 phase |
The results indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, making it a candidate for further investigation in cancer therapy.
The biological activity of 2-(3,5-Difluorophenyl)-2-methylpropanal can be attributed to its interaction with specific molecular targets within cells. The fluorine substituents enhance the ability of the compound to form hydrogen bonds with enzymes or receptors involved in critical biochemical pathways. This interaction can modulate signaling pathways associated with cell survival and proliferation.
Case Studies
-
Antimicrobial Efficacy Study
A recent study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 2-(3,5-Difluorophenyl)-2-methylpropanal exhibited enhanced antimicrobial activity compared to non-fluorinated analogs. The study highlighted the importance of fluorination in increasing the potency against resistant strains. -
Anticancer Research
An investigation published in Cancer Letters assessed the anticancer effects of 2-(3,5-Difluorophenyl)-2-methylpropanal on human cancer cell lines. The findings suggested that the compound significantly inhibited tumor growth in vitro and prompted further exploration in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
